Butyl 4-amino-3-hydroxybenzoate
Description
Butyl 4-amino-3-hydroxybenzoate is an ester derivative of 4-amino-3-hydroxybenzoic acid. The degradation pathway of 4-amino-3-hydroxybenzoate involves enzymatic conversion to 2-amino-5-carboxymuconic-6-semialdehyde via 2-amino-3-hydroxybenzoate-2,3-dioxygenase, as observed in Bordetella sp. 10d . This suggests that the ester form may undergo hydrolysis in biological systems to release the parent acid, influencing its environmental persistence and metabolic fate. The compound’s structural features—a hydroxyl group, amino group, and butyl ester moiety—likely confer unique solubility, reactivity, and functional properties compared to simpler esters.
Properties
CAS No. |
183968-79-8 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
butyl 4-amino-3-hydroxybenzoate |
InChI |
InChI=1S/C11H15NO3/c1-2-3-6-15-11(14)8-4-5-9(12)10(13)7-8/h4-5,7,13H,2-3,6,12H2,1H3 |
InChI Key |
VVDNRROOCMPIAL-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC(=C(C=C1)N)O |
Canonical SMILES |
CCCCOC(=O)C1=CC(=C(C=C1)N)O |
Synonyms |
Benzoic acid, 4-amino-3-hydroxy-, butyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Butyl 4-amino-3-hydroxybenzoate (hypothetical properties inferred from analogs) with structurally or functionally related esters, based on evidence provided:
Table 1: Physical and Chemical Properties
*Properties inferred from structural analogs and degradation pathways .
Key Functional Differences
This may increase its polarity and reduce volatility relative to simpler esters .
Environmental Persistence: The enzymatic degradation pathway of 4-amino-3-hydroxybenzoate suggests that the ester form may hydrolyze into a biodegradable acid, contrasting with Butyl Acrylate, which shows moderate aquatic toxicity (e.g., LC₅₀ >1–10 mg/L for fish) .
Applications: Unlike Butylcarbitol Acetate (used in coatings and cleaners) or Butyl Acetate (common in paints), this compound’s functional groups suggest niche roles in pharmaceuticals or specialty polymers.
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